Streptovitacin A

Description

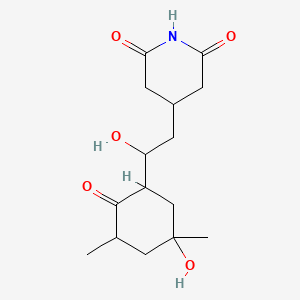

Structure

2D Structure

3D Structure

Properties

CAS No. |

523-86-4 |

|---|---|

Molecular Formula |

C15H23NO5 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

4-[2-hydroxy-2-(5-hydroxy-3,5-dimethyl-2-oxocyclohexyl)ethyl]piperidine-2,6-dione |

InChI |

InChI=1S/C15H23NO5/c1-8-6-15(2,21)7-10(14(8)20)11(17)3-9-4-12(18)16-13(19)5-9/h8-11,17,21H,3-7H2,1-2H3,(H,16,18,19) |

InChI Key |

NFDQYBUVHVRNNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)O |

Appearance |

Solid powder |

Other CAS No. |

523-86-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-hydroxycycloheximide reactin A streptovitacin A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Streptovitacin A: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure of Streptovitacin A, a glutarimide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural features, the experimental protocols used for its elucidation, and its impact on cellular signaling pathways.

Chemical Structure and Properties

This compound, with the chemical formula C₁₅H₂₃NO₅, possesses a molecular weight of 297.35 g/mol .[1] Its structure is characterized by a central piperidine-2,6-dione ring, a common feature among glutarimide antibiotics. Attached to this core is a substituted cyclohexanone moiety bearing hydroxyl and methyl groups. The systematic IUPAC name for this compound is 4-[2-hydroxy-2-(5-hydroxy-3,5-dimethyl-2-oxocyclohexyl)ethyl]piperidine-2,6-dione.[1]

The presence of multiple chiral centers gives rise to several stereoisomers. While the complete absolute stereochemistry of the natural product is not definitively established in recent literature, early studies and synthetic efforts have been undertaken to characterize its various isomeric forms.

Key Functional Groups:

-

Piperidine-2,6-dione: A cyclic imide essential for its biological activity.

-

Hydroxyl (-OH) groups: Contribute to the molecule's polarity and potential for hydrogen bonding.

-

Ketone (C=O) group: A key feature of the cyclohexanone ring.

-

Methyl (-CH₃) groups: Contribute to the steric and electronic properties of the cyclohexanone ring.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃NO₅ | [1] |

| Molecular Weight | 297.35 g/mol | [1] |

| IUPAC Name | 4-[2-hydroxy-2-(5-hydroxy-3,5-dimethyl-2-oxocyclohexyl)ethyl]piperidine-2,6-dione | [1] |

| CAS Number | 523-86-4 | [2] |

Structural Elucidation: Experimental Methodologies

The determination of this compound's complex structure has historically relied on a combination of spectroscopic and synthetic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the connectivity and stereochemistry of organic molecules. For a molecule like this compound, a suite of NMR experiments would be employed:

-

¹H NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

NOESY/ROESY: To determine the spatial proximity of protons, providing crucial information about the relative stereochemistry of the chiral centers.

Generalized Protocol for NMR Analysis:

-

Sample Preparation: A purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a series of 1D and 2D NMR spectra.

-

Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks from the various spectra are analyzed to piece together the molecular structure. Chiral shift reagents or derivatization may be used to distinguish between enantiomers.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and fragmentation pattern of a molecule, confirming the molecular formula and offering clues about its substructures. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.

Generalized Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatography system like HPLC.

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate gas-phase ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the parent ion and analyze the resulting daughter ions, providing structural information.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[6][7] This technique requires the growth of a high-quality single crystal of the compound.

Generalized Protocol for X-ray Crystallography:

-

Crystallization: A purified sample of this compound is dissolved in a suitable solvent system, and conditions are screened to promote the slow growth of single crystals.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.[6]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Visualizing the Structure and Experimental Workflow

To better understand the molecular architecture and the process of its discovery, the following diagrams are provided.

Mechanism of Action and Signaling Pathways

This compound belongs to the glutarimide family of antibiotics, which are known inhibitors of eukaryotic protein synthesis.[2][8] The primary molecular target for this class of compounds is the 80S ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

By binding to the ribosome, glutarimide antibiotics interfere with the elongation step of protein synthesis. This disruption of protein production has profound effects on cellular function and can trigger various downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in susceptible cells. While the specific signaling pathways directly modulated by this compound have not been extensively detailed, the general mechanism of action for glutarimide antibiotics provides a framework for understanding its cellular effects. The inhibition of protein synthesis can impact numerous signaling pathways that rely on the rapid synthesis of regulatory proteins.

This technical guide serves as a foundational resource for understanding the chemical intricacies of this compound. Further research, particularly high-resolution crystallographic studies, will be invaluable in definitively establishing its absolute stereochemistry and further elucidating its interactions with its biological targets.

References

- 1. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism by which cycloheximide and related glutarimide antibiotics inhibit peptide synthesis on reticulocyte ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 4. researchgate.net [researchgate.net]

- 5. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Streptovitacin A physical and chemical properties

An In-Depth Technical Guide to Streptovitacin A

Introduction

This compound is a naturally occurring compound isolated from microorganisms, notably Streptomyces species.[1] It is recognized for its potent biological activities, including antibacterial and antiproliferative effects.[2] As a glutarimide antibiotic, it shares structural and functional similarities with cycloheximide, a well-known inhibitor of protein synthesis.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for its study, tailored for researchers and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₃NO₅ | [2][5] |

| Molecular Weight | 297.35 g/mol | [2][5] |

| CAS Number | 523-86-4 | [5] |

| IUPAC Name | 4-(2-hydroxy-2-(5-hydroxy-3,5-dimethyl-2-oxocyclohexyl)ethyl)piperidine-2,6-dione | [1] |

| Appearance | Solid powder | [5] |

| Purity | >98% | [5] |

| Solubility | Soluble in DMSO | [5] |

| Storage and Stability | Shipped at ambient temperature. For short-term storage (days to weeks), keep at 0-4°C. For long-term storage (months to years), store at -20°C in a dry, dark place. The compound is stable for over three years if stored properly. | [5] |

Biological Activity and Mechanism of Action

This compound demonstrates significant biological activity, primarily through the inhibition of protein synthesis, a mechanism it shares with its analogue, cycloheximide.[4] This inhibition disrupts cellular proliferation, leading to its observed antifungal and antitumor properties.[2][3] Studies have shown that this compound can induce a temporary halt in the growth of cancer cell lines, such as KB human epidermoid carcinoma cells.[6]

The primary molecular target of this compound is the eukaryotic ribosome, where it interferes with the elongation step of translation. By binding to the E-site of the 60S ribosomal subunit, it blocks the translocation of deacylated tRNA, thereby stalling protein synthesis.

Caption: Mechanism of action of this compound.

Experimental Protocols

The evaluation of this compound's biological activity often involves in vitro cytotoxicity assays to determine its effect on cell viability and proliferation. Below is a generalized protocol for assessing cytotoxicity using a metabolic assay (e.g., MTS or MTT) or an enzyme release assay (e.g., LDH).

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line.

Materials:

-

Target cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Cytotoxicity detection reagent (e.g., MTS, LDH)

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Detection:

-

For MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is bioreduced by viable cells into a colored formazan product.

-

For LDH Assay: Collect the cell culture supernatant. Add the LDH reaction mixture to the supernatant. Lactate dehydrogenase (LDH) is released from damaged cells and catalyzes a reaction that produces a colored product.

-

-

Data Acquisition:

-

Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 490 nm for LDH).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the log concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

References

- 1. This compound | C15H23NO5 | CID 91467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Syntheses and biological activities of (+/-)-streptovitacin A and E-73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of cycloheximide and this compound on protein synthesis and gastric secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. aacrjournals.org [aacrjournals.org]

A Comparative Analysis of Streptovitacin A and Cycloheximide: Structure, Activity, and Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Streptovitacin A and Cycloheximide, both glutarimide antibiotics produced by Streptomyces species, are potent inhibitors of eukaryotic protein synthesis. While structurally similar, subtle chemical differences lead to significant variations in their biological activity. This technical guide provides a comprehensive comparison of their chemical structures, a quantitative analysis of their inhibitory effects, detailed experimental methodologies for their study, and an overview of their impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.

Chemical Structure and Properties

This compound is a hydroxylated derivative of Cycloheximide, with an additional hydroxyl group on the cyclohexanone ring. This seemingly minor modification has a profound impact on the molecule's biological efficacy.

Table 1: Chemical Properties of this compound and Cycloheximide

| Property | This compound | Cycloheximide |

| Synonyms | 4-hydroxycycloheximide, HCH, Reactin A | Actidione, Naramycin A |

| Molecular Formula | C₁₅H₂₃NO₅ | C₁₅H₂₃NO₄ |

| Molecular Weight | 297.35 g/mol | 281.35 g/mol |

| Chemical Structure | A glutarimide ring attached to a substituted cyclohexanone ring bearing a hydroxyl group. | A glutarimide ring attached to a substituted cyclohexanone ring. |

Comparative Biological Activity

The primary mechanism of action for both compounds is the inhibition of the elongation step in eukaryotic protein synthesis. They achieve this by binding to the E-site of the 60S ribosomal subunit, thereby stalling the translocation of tRNA.[1][2][3] However, quantitative assays reveal a significant difference in their potency.

Table 2: Quantitative Comparison of Inhibitory Activity

| Assay | This compound (HCH) | Cycloheximide | Reference |

| Protein Synthesis Inhibition (IC₅₀) in a human cell line | 0.97 μM | 2.64 μM | [4][5] |

| Depression of Gastric Secretion (in vivo, rats) | ~5-8 times more effective (on a molar basis) | - | [6] |

These data clearly indicate that this compound is a more potent inhibitor of protein synthesis than Cycloheximide.[4][5][6]

Experimental Protocols

The following is a representative experimental protocol for a Cycloheximide (CHX) Chase Assay, a common method used to determine the half-life of a protein by inhibiting its synthesis. This protocol can be adapted for use with this compound.

Cycloheximide (CHX) Chase Assay

Objective: To determine the degradation rate (half-life) of a target protein.

Materials:

-

Cell line of interest cultured in appropriate media

-

Cycloheximide (or this compound) stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blotting apparatus and reagents

-

Primary antibody against the protein of interest

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency (typically 70-80%).

-

Treatment: Treat the cells with a final concentration of Cycloheximide (typically 10-100 µg/mL) or this compound. This marks the "0" time point.

-

Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) following the addition of the inhibitor.

-

Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for western blotting.

-

Western Blotting:

-

Separate equal amounts of protein from each time point by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Data Analysis: Quantify the band intensity for the target protein at each time point. Normalize these values to a loading control (e.g., β-actin or GAPDH). Plot the normalized intensity versus time to determine the protein's half-life.

Signaling Pathways and Mechanism of Action

The primary molecular target of both this compound and Cycloheximide is the eukaryotic ribosome. Beyond this direct inhibition of protein synthesis, Cycloheximide has been shown to influence other cellular signaling pathways.

Inhibition of Protein Synthesis

The core mechanism involves the binding of the glutarimide antibiotic to the E-site (exit site) of the large (60S) ribosomal subunit. This binding event physically obstructs the translocation of deacylated tRNA from the P-site to the E-site, a critical step in the elongation cycle of protein synthesis. This leads to a global shutdown of translation.

Induction of Apoptosis and Other Signaling Effects

At higher concentrations or with prolonged exposure, Cycloheximide can induce apoptosis in some cell types.[1] This is thought to occur through both the intrinsic and extrinsic apoptotic pathways. The stress of translational arrest can trigger the unfolded protein response (UPR) and lead to the activation of pro-apoptotic factors. Additionally, Cycloheximide has been reported to disrupt the actin cytoskeleton by suppressing signaling through the RhoA GTPase pathway.[7]

Conclusion

This compound and Cycloheximide are invaluable tools for studying protein synthesis and other cellular processes. While they share a common mechanism of action, the superior potency of this compound, attributed to its additional hydroxyl group, makes it a more effective agent in certain experimental contexts. A thorough understanding of their structural differences, quantitative activities, and effects on signaling pathways is crucial for the design and interpretation of experiments in basic research and for the potential development of novel therapeutics. Researchers should carefully consider the specific requirements of their experimental system when choosing between these two potent inhibitors.

References

- 1. Cycloheximide | Cell Signaling Technology [cellsignal.com]

- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloheximide - Wikipedia [en.wikipedia.org]

- 4. Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities [frontiersin.org]

- 6. Effects of cycloheximide and this compound on protein synthesis and gastric secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cycloheximide Inhibits Actin Cytoskeletal Dynamics by Suppressing Signaling via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Analogs of Streptovitacin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptovitacin A is a member of the glutarimide antibiotic family, a class of natural products primarily produced by various species of Streptomyces. These compounds are noted for their potent biological activities, including antifungal, phytotoxic, and cytotoxic effects. The core mechanism underlying these activities is the inhibition of eukaryotic protein synthesis. This technical guide provides a comprehensive overview of the natural analogs of this compound, focusing on their comparative biological activities, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Core Active Compounds and Their Natural Sources

This compound belongs to a well-studied group of cycloheximide-related compounds. The primary natural analogs include:

-

Cycloheximide: The most well-known member of this family, first isolated from Streptomyces griseus. It serves as a benchmark for the biological activity of other glutarimide antibiotics.

-

This compound: Also produced by Streptomyces species, it is a hydroxylated derivative of cycloheximide.

-

Acetoxycycloheximide: An acetylated derivative of cycloheximide, also of microbial origin.

-

Hydroxycycloheximide: Another hydroxylated analog of cycloheximide.

These compounds share a common glutarimide ring and a substituted cyclohexanone ring, with variations in the substituents on the cyclohexanone moiety influencing their specific biological activities.

Comparative Biological Activity

The natural analogs of this compound exhibit a range of biological activities, with potencies varying between the different derivatives. While comprehensive comparative quantitative data is not available for all analogs across all activities in a single study, existing research provides valuable insights into their differential effects. One study directly compared the antifungal and phytotoxic activities of cycloheximide (CH), acetoxycycloheximide (ACH), and hydroxycycloheximide (HCH), which is another name for this compound.

Table 1: Summary of Comparative Biological Activities of Cycloheximide Analogs

| Compound | Antifungal Activity (against true fungi) | Phytotoxic Activity | Reference |

| Cycloheximide (CH) | Strongest | Weakest | |

| Acetoxycycloheximide (ACH) | Intermediate | Strongest | |

| Hydroxycycloheximide (HCH) / this compound | Weakest | Intermediate |

Table 2: Quantitative Cytotoxicity and Protein Synthesis Inhibition Data for Cycloheximide

| Cell Line | Assay | Endpoint | Value (nmol/L) | Reference |

| HepG2 | Protein Synthesis Inhibition | IC50 | 6600 ± 2500 | |

| HepG2 | Cytotoxicity | CC50 | 570 ± 510 | |

| Primary Rat Hepatocytes | Protein Synthesis Inhibition | IC50 | 290 ± 90 | |

| Primary Rat Hepatocytes | Cytotoxicity | CC50 | 680 ± 1300 |

Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values provide a quantitative measure of a compound's potency. Lower values indicate higher potency. A study on rats showed that this compound was approximately 5 to 8 times more effective than cycloheximide on a molar basis in depressing gastric secretion and affecting protein synthesis in the liver.

Signaling Pathway Modulation

The primary molecular target of this compound and its analogs is the eukaryotic ribosome. Specifically, these compounds bind to the E-site (exit site) of the 60S ribosomal subunit. This binding event interferes with the translocation step of elongation, a crucial phase in protein synthesis. By inhibiting the movement of tRNA and mRNA through the ribosome, these compounds effectively halt the addition of new amino acids to the growing polypeptide chain, leading to a global shutdown of protein production.

The inhibition of protein synthesis, a fundamental cellular process, has downstream consequences on various signaling pathways. For instance, the cellular stress induced by the sudden halt in protein production can lead to the activation of stress-response pathways. One such pathway is the Protein Kinase B (AKT) signaling pathway, which is a key regulator of cell survival and metabolism. Inhibition of protein synthesis has been shown to induce the phosphorylation and activation of AKT.

Experimental Protocols

A variety of experimental protocols are employed to characterize the biological activities of this compound and its analogs. Below are detailed methodologies for key assays.

Protein Synthesis Inhibition Assay (Cycloheximide Chase Assay)

This assay is used to determine the half-life of a specific protein and to confirm the inhibition of protein synthesis.

a. Cell Culture and Treatment:

-

Seed eukaryotic cells (e.g., HeLa, A549) in appropriate culture vessels and grow to 70-80% confluency.

-

Treat the cells with the test compound (e.g., this compound, cycloheximide) at a predetermined concentration (e.g., 10-100 µg/mL). A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubate the cells for various time points (e.g., 0, 2, 4, 6, 8 hours).

b. Protein Extraction:

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

c. Western Blotting:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each time point by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C. A primary antibody for a stable housekeeping protein (e.g., actin, tubulin) should be used as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

d. Data Analysis:

-

Quantify the band intensity for the protein of interest at each time point and normalize it to the loading control.

-

Plot the normalized protein levels against time to determine the rate of degradation and calculate the protein half-life.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium.

-

Prepare a suspension of the fungal cells or conidia in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration.

b. Assay Plate Preparation:

-

Perform serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

c. Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 24-48 hours.

d. MIC Determination:

-

Visually inspect the wells for fungal growth.

-

The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.

Phytotoxicity Assay (Lettuce Seed Germination and Root Elongation)

This assay assesses the inhibitory effect of a compound on plant growth.

a. Test Substance Preparation:

-

Prepare a series of concentrations of the test compound in distilled water or a suitable solvent. A solvent control should be included if a solvent is used.

b. Assay Setup:

-

Place a filter paper in a Petri dish.

-

Add a defined volume of the test solution to the filter paper to ensure it is evenly moistened.

-

Place a specific number of lettuce seeds (Lactuca sativa) on the filter paper.

c. Incubation:

-

Seal the Petri dishes to prevent moisture loss.

-

Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 72 hours).

d. Data Collection and Analysis:

-

After the incubation period, count the number of germinated seeds in each dish.

-

Measure the root length of each germinated seedling.

-

Calculate the germination percentage and the average root length for each concentration.

-

Determine the EC50 (half-maximal effective concentration) for germination inhibition and root growth inhibition by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound and its natural analogs, including cycloheximide, acetoxycycloheximide, and hydroxycycloheximide, are potent inhibitors of eukaryotic protein synthesis. Their differential biological activities, particularly in terms of antifungal and phytotoxic effects, make them valuable tools for research and potential leads for the development of new therapeutic agents or agrochemicals. The standardized experimental protocols outlined in this guide provide a framework for the consistent evaluation and comparison of these and other natural products. A deeper understanding of their interactions with the ribosome and the downstream signaling consequences will continue to fuel research into the therapeutic potential of targeting protein synthesis.

Streptovitacin A: A Technical Guide to its Molecular Characteristics and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptovitacin A is a naturally occurring compound with notable biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular and biological characteristics of this compound, with a focus on its mechanism of action as a protein synthesis inhibitor and its potential therapeutic applications.

Molecular Profile

This compound is a glutarimide antibiotic. Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 297.35 g/mol | |

| Chemical Formula | C₁₅H₂₃NO₅ | |

| CAS Number | 523-86-4 |

Biological Activity and Mechanism of Action

This compound exhibits both antifungal and antiproliferative properties. Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.

This compound, along with the structurally related compound cycloheximide, targets the ribosome , the cellular machinery responsible for protein synthesis. Specifically, it interferes with the elongation step of translation, thereby halting the production of proteins essential for cell growth and survival. This non-specific inhibition of protein synthesis underlies its broad biological effects.

Antiproliferative Activity

The inhibition of protein synthesis by this compound leads to cell cycle arrest and can induce apoptosis (programmed cell death) in cancer cells. While the precise signaling cascades triggered by this compound-mediated ribosomal stress are not fully elucidated, the disruption of protein production is known to activate various cellular stress response pathways. Inhibition of protein synthesis can lead to the activation of protein kinase B (AKT), which in turn can phosphorylate downstream targets, including those involved in cell survival and degradation of tumor suppressor proteins like p53.

The process of apoptosis is broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of caspases, a family of proteases that execute the apoptotic program. The disruption of cellular homeostasis caused by protein synthesis inhibitors can trigger the intrinsic pathway by inducing mitochondrial stress, leading to the release of pro-apoptotic factors.

Antifungal Activity

The antifungal activity of this compound also stems from its ability to inhibit protein synthesis in fungal cells. By disrupting this fundamental process, it effectively halts fungal growth and proliferation.

Quantitative Data

Currently, publicly available, specific IC₅₀ (half-maximal inhibitory concentration) values for the antiproliferative activity of this compound against various cancer cell lines and MIC (minimum inhibitory concentration) values for its antifungal activity are not readily found in the searched literature. The potency of this compound has been noted to be approximately 5 to 8 times more effective than cycloheximide on a molar basis in certain contexts.

Signaling Pathways and Experimental Workflows

To understand the biological effects of this compound, it is crucial to visualize the cellular processes it influences. The following diagrams, generated using the DOT language, illustrate the general mechanism of protein synthesis inhibition and a typical workflow for assessing its apoptotic effects.

The Antifungal Potential of Streptovitacin A: A Technical Guide for Researchers

An In-depth Examination of a Potent Eukaryotic Protein Synthesis Inhibitor

Streptovitacin A, a cycloheximide-related glutarimide antibiotic, has demonstrated notable biological activity, including antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal characteristics, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates data from its close analog, cycloheximide, to provide a foundational understanding of its potential efficacy and mechanism of action.

Core Antifungal Properties and Mechanism of Action

This compound exerts its antifungal effects by potently inhibiting eukaryotic protein synthesis. This mechanism is shared with its well-studied analog, cycloheximide. The primary molecular target is the 80S ribosome, a key component of the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

By binding to the E-site of the 60S ribosomal subunit, this compound interferes with the translocation step of elongation. This action effectively freezes the ribosome on the mRNA transcript, preventing the polypeptide chain from growing and leading to a global shutdown of protein synthesis. This inhibition of essential enzyme and structural protein production ultimately results in the cessation of fungal growth and, in some cases, cell death.

Quantitative Antifungal Activity

Table 1: In Vitro Antifungal Activity of Cycloheximide against Candida Species

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 1.95 - 62.5[1] |

| Candida glabrata | 1.95 - 62.5[1] |

| Candida parapsilosis | 1.95 - 62.5[1] |

Data presented is for cycloheximide and serves as a proxy for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's antifungal and cytotoxic properties, based on established protocols for similar compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

-

This compound (stock solution of known concentration)

-

Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). For molds, collect conidia and adjust the concentration.

-

Drug Dilution: Perform serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations.

-

Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

-

Controls: Include a positive control well (fungus without drug) and a negative control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring absorbance with a microplate reader.

Cytotoxicity Assay: MTT Assay

Objective: To determine the cytotoxic effect of this compound on mammalian cell lines and calculate the IC50 value.

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 2: In Vitro Cytotoxicity of Cycloheximide against Mammalian Cell Lines

| Cell Line | IC50 (µM) |

| CEM (Human T-cell lymphoblast-like) | 0.12[2] |

| 9L (Rat Gliosarcoma) | 0.2[2] |

| SK-MEL-28 (Human Melanoma) | 1[2] |

| HeLa (Human Cervical Cancer) | 0.5325[2] |

| HepG2 (Human Liver Cancer) | 6.6[3] |

Data presented is for cycloheximide and serves as a proxy for this compound.

Visualizing the Mechanism and Experimental Workflow

Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis

The following diagram illustrates the targeted step in the fungal protein synthesis pathway that is inhibited by this compound.

Caption: Inhibition of the translocation step in fungal protein synthesis by this compound.

Experimental Workflow: Antifungal Susceptibility and Cytotoxicity Testing

This diagram outlines the logical flow of experiments to characterize the antifungal and cytotoxic profile of this compound.

Caption: A logical workflow for evaluating the antifungal efficacy and cytotoxicity of this compound.

Signaling Pathways and Downstream Effects

Inhibition of global protein synthesis by this compound is expected to have widespread downstream consequences on various cellular signaling pathways critical for fungal viability, stress response, and virulence. While specific studies on this compound's impact on fungal signaling are limited, the abrupt halt in the production of key regulatory proteins would likely affect pathways such as:

-

Cell Wall Integrity (CWI) Pathway: This pathway is crucial for responding to cell wall stress. The inability to synthesize key signaling kinases and downstream transcription factors would impair the fungus's ability to repair its cell wall, making it more susceptible to osmotic lysis.

-

High Osmolarity Glycerol (HOG) Pathway: Essential for adaptation to osmotic stress, this pathway relies on the synthesis of proteins involved in glycerol production. Inhibition of this synthesis would render the fungus vulnerable to changes in external osmolarity.

-

Nutrient Sensing Pathways (e.g., TOR, PKA): These pathways regulate growth in response to nutrient availability. A block in protein synthesis would mimic a starvation state, potentially leading to cell cycle arrest and the initiation of autophagic processes. However, the cell's ability to execute these responses would also be compromised.

The following diagram illustrates the potential high-level impact of protein synthesis inhibition on key fungal signaling pathways.

Caption: A logical diagram illustrating the downstream effects of protein synthesis inhibition on key fungal signaling pathways.

Conclusion and Future Directions

This compound, as a potent inhibitor of eukaryotic protein synthesis, holds promise as an antifungal agent. While its precise antifungal spectrum and potency require further quantitative investigation, the activity of its analog, cycloheximide, suggests efficacy against clinically relevant fungi. The primary mechanism of action is well-defined, providing a solid foundation for further research.

Future studies should focus on:

-

Determining the specific MIC values of this compound against a broad panel of pathogenic fungi, including resistant strains.

-

Conducting detailed cytotoxicity studies to establish a therapeutic index.

-

Investigating the downstream effects on specific fungal signaling pathways through transcriptomic and proteomic analyses to identify potential synergistic drug targets.

This technical guide provides a framework for understanding and further exploring the antifungal properties of this compound, a compound with the potential to contribute to the development of new antifungal therapies.

References

- 1. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides [bio-protocol.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on Streptovitacin A Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early cytotoxic studies of Streptovitacin A, a glutarimide antibiotic known for its potent biological activities. This document synthesizes foundational research to offer a comprehensive understanding of its mechanism of action, experimental evaluation, and the cellular pathways it impacts.

Quantitative Cytotoxicity Data

Early research on this compound focused on its inhibitory effects on cell viability and proliferation. While specific IC50 values from the earliest studies (1960s-1970s) are not consistently reported in readily available literature, the concentration-dependent cytotoxic effects were clearly established. The following table summarizes the observed cytotoxic concentrations of this compound in KB human epidermoid carcinoma cells, a common cell line used in early cancer research.

| Cell Line | Compound | Observed Effective Concentration | Endpoint | Reference |

| KB Cells | This compound | 0.1 µg/mL | Inhibition of cell growth | [1](2) |

| KB Cells | This compound | > 0.1 µg/mL | Complete cell death | [3](3) |

Experimental Protocols

The methodologies employed in early cytotoxicity studies of natural products like this compound were foundational to modern cell-based assays. Below are detailed protocols representative of the techniques used in the 1960s and 1970s.

Cell Culture and Maintenance

-

Cell Line: KB human epidermoid carcinoma cells were a commonly utilized cell line.

-

Culture Medium: Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells were maintained in monolayer cultures in glass or early-generation plastic culture flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Cells were subcultured every 3-4 days. The cell monolayer was washed with a phosphate-buffered saline (PBS) solution, and cells were detached using a solution of 0.25% trypsin. The resulting cell suspension was then diluted in a fresh culture medium and seeded into new flasks.

Cytotoxicity Assay (Based on Morphological Changes and Viability)

This protocol is a representation of early methods that relied on microscopic observation and dye exclusion to assess cytotoxicity.

-

Cell Seeding: KB cells were seeded into 96-well microplates at a density of approximately 5 x 10^4 cells/mL. Plates were incubated for 24 hours to allow for cell attachment.

-

Compound Preparation: this compound was dissolved in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) to create a stock solution. Serial dilutions were then prepared in the culture medium to achieve the desired final concentrations.

-

Treatment: The culture medium from the wells was aspirated, and 100 µL of the medium containing different concentrations of this compound were added to the wells. Control wells received a medium with the vehicle solvent at the same concentration used for the drug dilutions.

-

Incubation: The plates were incubated for 48 to 72 hours at 37°C.

-

Evaluation of Cytotoxicity:

-

Microscopic Examination: Wells were examined under an inverted microscope to observe morphological changes indicative of cytotoxicity, such as cell rounding, detachment, and lysis.

-

Trypan Blue Exclusion Assay:

-

Cells from each well were harvested by trypsinization and resuspended in PBS.

-

A small aliquot of the cell suspension was mixed with an equal volume of 0.4% trypan blue solution.

-

The mixture was incubated for 1-2 minutes at room temperature.

-

The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer.

-

The percentage of viable cells was calculated as: (Number of viable cells / Total number of cells) x 100.

-

-

Visualizing the Impact of this compound

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathways affected by this compound.

Experimental workflow for early cytotoxicity studies.

Signaling Pathways Affected by this compound

This compound's primary mechanism of action is the inhibition of protein synthesis, which subsequently triggers cellular stress responses leading to apoptosis and cell cycle arrest.

Apoptosis Signaling Pathway

The inhibition of protein synthesis by this compound is a significant cellular stressor that can initiate the intrinsic pathway of apoptosis. This pathway is centered around the mitochondria and involves the activation of a cascade of caspases.

This compound-induced apoptotic signaling cascade.

Cell Cycle Arrest Signaling Pathway

By inhibiting the synthesis of key regulatory proteins, this compound can induce cell cycle arrest, primarily at the G1 checkpoint. This prevents the cell from progressing to the DNA synthesis (S) phase.

This compound-induced G1 cell cycle arrest.

References

Methodological & Application

Application Notes and Protocols for Streptovitacin A in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Streptovitacin A, a potent protein synthesis inhibitor, for its application in various research fields. Detailed protocols for key experiments are provided to facilitate its use in the laboratory.

Introduction to this compound

This compound is a glutarimide antibiotic produced by Streptomyces species. It is structurally and functionally similar to cycloheximide and acts as a potent inhibitor of eukaryotic protein synthesis. By binding to the E-site of the 60S ribosomal subunit, this compound interferes with the translocation step of elongation, thereby halting polypeptide chain extension. Research has shown that this compound is approximately 5 to 8 times more effective than cycloheximide in inhibiting protein synthesis in certain systems.[1] Its biological activities include antifungal and cytotoxic effects, making it a valuable tool for studying protein synthesis-dependent cellular processes and for potential therapeutic development.

Chemical Information:

-

CAS Number: 523-86-4

-

Molecular Formula: C₁₅H₂₃NO₅

-

Molecular Weight: 297.35 g/mol

Supplier Information

This compound for research purposes can be sourced from the following suppliers. Please note that availability may vary, and custom synthesis might be required.

| Supplier | Catalog Number | Notes |

| MedChemExpress | HY-114563 | Inquire for availability. |

| MedKoo Biosciences | 592187 | Available through custom synthesis (minimum order of 1 gram).[2] |

Key Applications and Experimental Protocols

This compound's primary mechanism of action, the inhibition of protein synthesis, allows for its application in several key research areas:

-

Studying Protein Synthesis Dynamics: As a rapid and potent inhibitor, it is an excellent tool for determining the half-life of proteins and studying the cellular consequences of translation arrest.

-

Antifungal Research: this compound exhibits inhibitory activity against various fungal species.

-

Cancer Biology: Its cytotoxic properties make it a subject of interest in oncology research for investigating the role of protein synthesis in cancer cell proliferation and survival.

Protocol: Non-Radioactive Protein Synthesis Inhibition Assay

This protocol utilizes O-Propargyl-puromycin (OPP), a puromycin analog that incorporates into nascent polypeptide chains, allowing for fluorescent detection.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

O-Propargyl-puromycin (OPP) labeling reagent

-

Fluorescent azide (e.g., 5 FAM-Azide)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Wash buffer (e.g., PBS with 1% BSA)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell type and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (a suggested starting range is 1-1000 nM) for the desired duration (e.g., 1-4 hours). Include a vehicle-only control.

-

OPP Labeling: Add OPP labeling reagent to the culture medium at the manufacturer's recommended concentration and incubate for 30-60 minutes.

-

Fixation: Aspirate the medium, wash the cells with PBS, and add the fixative solution. Incubate for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and add permeabilization buffer. Incubate for 10 minutes at room temperature.

-

Click-iT Reaction: Wash the cells with PBS. Prepare the Click-iT reaction cocktail containing the fluorescent azide according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with wash buffer.

-

Analysis: Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in fluorescence in this compound-treated cells compared to the control indicates inhibition of protein synthesis.

Experimental Workflow for Protein Synthesis Inhibition Assay

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Fungal isolate

-

RPMI-1640 medium (buffered with MOPS)

-

This compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

-

Drug Dilution: Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. A suggested starting concentration range is 0.03 to 16 µg/mL.[3]

-

Inoculation: Add the fungal inoculum to each well. Include a drug-free growth control and a medium-only sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 492 nm.

Protocol: Cancer Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.

Signaling Pathways Modulated by Protein Synthesis Inhibition

Inhibition of protein synthesis by agents like this compound can have profound effects on various cellular signaling pathways that are dependent on the continuous synthesis of regulatory proteins. Two key pathways known to be affected are the PI3K/AKT/mTOR and MAPK/ERK pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its activity is tightly linked to protein synthesis.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its components are often short-lived proteins.

References

- 1. Effects of cycloheximide and this compound on protein synthesis and gastric secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]

Application Notes and Protocols for Dissolving Streptovitacin A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptovitacin A is a member of the glutarimide group of antibiotics and is known for its potent antifungal and cytotoxic activities.[1] Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[2][3][4][5] This document provides detailed protocols for the proper dissolution of this compound for in vitro cell culture applications, ensuring optimal performance and reproducibility in experimental settings.

Solubility and Storage

This compound is a solid powder that is soluble in Dimethyl Sulfoxide (DMSO).[6] For cell culture applications, it is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium. The final concentration of the solvent in the medium should be carefully controlled to avoid cytotoxicity.

Quantitative Data Summary:

| Property | Data |

| Appearance | Solid powder |

| Recommended Solvent | DMSO |

| Storage of Solid | Store at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years). The product should be kept dry and in the dark. |

| Stock Solution Storage | Store stock solutions at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months). |

| DMSO Tolerance in Cell Culture | Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[7] A concentration of 0.1% DMSO is considered safe for almost all cell types.[7] It is recommended to perform a dose-response curve for your specific cell line to determine the maximum tolerated DMSO concentration.[8][9][10] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of this compound is 297.35 g/mol .

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 297.35 g/mol ), the required volume of DMSO can be calculated as follows:

-

Moles = Mass / Molecular Weight = 0.001 g / 297.35 g/mol = 3.36 x 10⁻⁶ mol

-

Volume (L) = Moles / Concentration = 3.36 x 10⁻⁶ mol / 0.010 mol/L = 3.36 x 10⁻⁴ L = 336 µL

-

-

Dissolution: Add 336 µL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to a final working concentration in cell culture medium. The final DMSO concentration should be kept below the cytotoxic level for the specific cell line being used (typically ≤ 0.5%).

Example: Preparing a 10 µM Working Solution

-

Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock solution 1:10 in sterile cell culture medium or PBS. For example, add 10 µL of the 10 mM stock to 90 µL of medium.

-

Final Dilution: To prepare a final concentration of 10 µM, dilute the 1 mM intermediate stock solution 1:100 in the final volume of cell culture medium. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium in a well of a culture plate.

Calculation of Final DMSO Concentration:

If you add 1 µL of a 10 mM stock solution (in 100% DMSO) directly to 1 mL of cell culture medium to achieve a 10 µM final concentration, the final DMSO concentration will be:

(1 µL DMSO / 1001 µL total volume) * 100% ≈ 0.1%

This concentration is generally well-tolerated by most cell lines.[7][11]

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound solution preparation.

Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis

Caption: this compound inhibits protein synthesis by binding to the 60S ribosomal subunit.

References

- 1. Syntheses and biological activities of (+/-)-streptovitacin A and E-73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of cycloheximide and this compound on protein synthesis and gastric secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of protein synthesis in reticulocytes by antibiotics. II. The site of action of cycloheximide, this compound and pactamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. medkoo.com [medkoo.com]

- 7. lifetein.com [lifetein.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]

Application Notes and Protocols: Effective Concentration of Streptovitacin A in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptovitacin A is a natural product known for its cytotoxic and antifungal properties.[1] It functions as a potent inhibitor of eukaryotic protein synthesis, acting on the large ribosomal subunit.[2] These application notes provide an overview of the effective concentrations of this compound observed in vitro and detailed protocols for key experimental assays to determine its biological activity. Due to the limited availability of recent, comprehensive quantitative data for this compound, comparative data for the structurally and mechanistically similar compound, Cycloheximide, is also provided as a reference.[3]

Quantitative Data Summary

Effective Concentration of this compound

Quantitative data on the effective concentration of this compound in various cell lines is sparse in recent literature. An early study demonstrated its cytotoxic effect on KB human epidermoid carcinoma cells, inducing a 24-hour lag phase in cell growth.[4] Further research has primarily focused on its mode of action as a protein synthesis inhibitor, often in comparison to cycloheximide.[2][3] One study noted that on a molar basis, this compound was approximately 5 to 8 times more effective than cycloheximide in certain in vivo models.[3]

| Compound | Cell Line | Assay | Effective Concentration | Citation |

| This compound | KB | Cytotoxicity | Growth inhibition (lag phase) | [4] |

Comparative Effective Concentrations of Cycloheximide

Given the similar mechanism of action, the following IC50 values for Cycloheximide are provided as a reference for designing experiments with this compound.

| Compound | Cell Line | Assay Type | IC50 | Citation |

| Cycloheximide | CEM | Anticancer | 0.12 µM | [5] |

| Cycloheximide | 9L | Anticancer | 0.2 µM | [5] |

| Cycloheximide | SK-MEL-28 | Anticancer | 1 µM | [5] |

| Cycloheximide | HeLa | Protein Synthesis Inhibition | 532 nM (0.14 µg/ml) | [6] |

| Cycloheximide | HepG2 | Protein Synthesis Inhibition | 6600 ± 2500 nM | [7] |

| Cycloheximide | Primary Rat Hepatocytes | Protein Synthesis Inhibition | 290 ± 90 nM | [7] |

| Cycloheximide | Vero | Antiviral (MERS-CoV) | 0.16 µM | [8] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like cycloheximide, inhibits the elongation step of protein synthesis in eukaryotes.[2] It binds to the E-site of the 60S ribosomal subunit, thereby blocking the translocation of tRNA. This stalls the ribosome and prevents the addition of new amino acids to the growing polypeptide chain, leading to cell cycle arrest and apoptosis.[9]

Caption: Mechanism of this compound action on the ribosome.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

96-well tissue culture plates

-

Cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include vehicle-only controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Caption: Workflow for the Annexin V apoptosis assay.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the desired concentrations of this compound for a specified time.

-

Harvest the cells, including any floating cells from the supernatant, by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protein Synthesis Inhibition Assay (Cell-Free Translation Assay)

This assay directly measures the inhibitory effect of this compound on protein synthesis using a cell-free system.

Materials:

-

Cell-free translation system (e.g., rabbit reticulocyte lysate or wheat germ extract)

-

Reporter mRNA (e.g., luciferase mRNA)

-

Amino acid mixture (containing a labeled amino acid like [35S]-methionine)

-

This compound

-

Scintillation counter or appropriate detection system for the reporter

Procedure:

-

Prepare a master mix of the cell-free translation system according to the manufacturer's instructions, including the reporter mRNA and the amino acid mixture.

-

Aliquot the master mix into reaction tubes.

-

Add various concentrations of this compound to the reaction tubes. Include a vehicle-only control.

-

Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).

-

Stop the reaction (e.g., by placing on ice or adding a stop solution).

-

Measure the amount of newly synthesized protein. If using a radioactive label, this can be done by precipitating the protein, collecting it on a filter, and measuring radioactivity with a scintillation counter. If using a luciferase reporter, measure the luminescence.

-

Calculate the percentage of protein synthesis inhibition relative to the control and determine the IC50 value.

References

- 1. medkoo.com [medkoo.com]

- 2. Inhibition of protein synthesis in reticulocytes by antibiotics. II. The site of action of cycloheximide, this compound and pactamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cycloheximide and this compound on protein synthesis and gastric secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cycloheximide | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]

- 9. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Streptovitacin A in Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptovitacin A is a potent inhibitor of eukaryotic protein synthesis, belonging to the glutarimide group of antibiotics. As an analog of the well-characterized inhibitor cycloheximide, this compound offers a valuable tool for studying the dynamics of translation and for the development of novel therapeutics. It exerts its inhibitory effect by specifically targeting the 60S ribosomal subunit, thereby halting the elongation phase of protein synthesis. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in research settings.

Mechanism of Action

This compound inhibits protein synthesis by binding to the E-site (Exit site) of the large 60S ribosomal subunit in eukaryotes.[1][2] This binding event interferes with the translocation step of elongation, a crucial process where the ribosome moves along the mRNA to read the next codon. By occupying the E-site, this compound prevents the deacylated tRNA from moving from the P-site (Peptidyl site) to the E-site, which in turn stalls the entire ribosomal machinery and brings protein synthesis to a halt.[1][2] This mechanism is shared with its structural analog, cycloheximide.[1][2]

Quantitative Data

The inhibitory potency of this compound has been evaluated in various studies. The following table summarizes the available quantitative data on its cytotoxic and protein synthesis inhibitory activities.

| Parameter | Cell Line | Value | Reference |

| ID50 (IC50) | KB (human epidermoid carcinoma) | 0.035 µg/mL | [3] |

Note: The original study used the term ID50, which is functionally equivalent to the modern IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound by Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line using a common colorimetric assay such as the MTT or SRB assay.

Materials:

-

This compound

-

Selected cancer cell line (e.g., HeLa, Jurkat)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay kit

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

Cytotoxicity Assessment (MTT Assay Example):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol describes a method to directly measure the inhibition of protein synthesis in a cell-free system or in cultured cells using the incorporation of a radiolabeled amino acid.

Materials:

-

This compound

-

Cultured cells or a cell-free translation system (e.g., rabbit reticulocyte lysate)

-

Complete medium or translation reaction buffer

-

Radiolabeled amino acid (e.g., [³⁵S]-methionine)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Treatment (for cultured cells):

-

Plate cells in a multi-well plate and allow them to attach overnight.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

-

Radiolabeling:

-